molecular formula C6H5BrCl2N2O2 B6197707 5-bromo-2-chloro-3-nitroaniline hydrochloride CAS No. 2680543-53-5

5-bromo-2-chloro-3-nitroaniline hydrochloride

Cat. No.: B6197707
CAS No.: 2680543-53-5
M. Wt: 287.9
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps . For instance, the synthesis of “m-bromoaniline” requires three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The synthesis of “5-chloro-2-nitroaniline” involves stirring the material in water, followed by suction filtration, and then drying to obtain a dark yellow solid powder .


Molecular Structure Analysis

The molecular structure of similar compounds can be represented by the formula C6H5BrN2O2 . This indicates that the compound consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms.


Chemical Reactions Analysis

Nitro compounds can undergo various reactions . For example, they can be prepared through the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of aromatic compounds such as benzene takes place readily in the liquid phase .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 217.02 , and a melting point of 139-141 °C (lit.) . The nitro group in these compounds results in lower volatility compared to ketones of about the same molecular weight .

Mechanism of Action

The mechanism of action of nitro compounds involves the nitro group, which is a hybrid of two equivalent resonance structures . This group has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Safety and Hazards

Safety data sheets indicate that similar compounds are considered hazardous . They may cause damage to organs through prolonged or repeated exposure, and are toxic if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

While there is limited information specifically on “5-bromo-2-chloro-3-nitroaniline hydrochloride”, research on similar compounds continues to advance in areas such as the synthesis of anti-depressant molecules and the growth and characterization of organic crystals .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-chloro-3-nitroaniline hydrochloride involves the nitration of 5-bromo-2-chloroaniline followed by reduction of the nitro group to an amino group and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-bromo-2-chloroaniline", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Nitration of 5-bromo-2-chloroaniline with nitric acid and sulfuric acid to form 5-bromo-2-chloro-3-nitroaniline", "Step 2: Reduction of the nitro group in 5-bromo-2-chloro-3-nitroaniline to an amino group using sodium hydroxide", "Step 3: Reaction of 5-bromo-2-chloro-3-nitroaniline with hydrochloric acid to form the hydrochloride salt" ] }

CAS No.

2680543-53-5

Molecular Formula

C6H5BrCl2N2O2

Molecular Weight

287.9

Purity

95

Origin of Product

United States

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